![molecular formula C22H17FN2O2S2 B2415998 (2E)-3-anilino-3-[(4-fluorobenzyl)thio]-2-(phenylsulfonyl)acrylonitrile CAS No. 866347-06-0](/img/structure/B2415998.png)

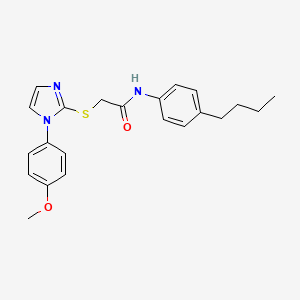

(2E)-3-anilino-3-[(4-fluorobenzyl)thio]-2-(phenylsulfonyl)acrylonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

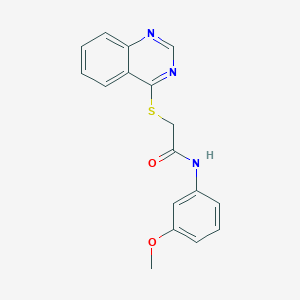

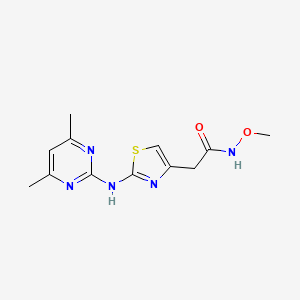

The molecule’s structure is likely to be largely planar due to the sp2 hybridization of the carbon atoms in the phenyl rings and the acrylonitrile group. The sulfur atom in the thioether group might introduce some non-planarity. The fluorine atom on the benzyl group is likely to be involved in strong inductive effects, withdrawing electron density and making the benzyl group more electrophilic .Chemical Reactions Analysis

The compound contains several reactive sites. The aniline nitrogen could act as a nucleophile or base, the sulfur atom could participate in redox reactions, and the acrylonitrile group could undergo addition reactions at the carbon-carbon double bond .Wissenschaftliche Forschungsanwendungen

Organic Chemistry and Bioactive Compounds Synthesis : Acrylonitrile derivatives, such as the one you're interested in, are crucial in organic chemistry for C-C bond formation reactions. They have been transformed into bioactive heterocycles and are known for their ability to undergo various organic transformations (Naveen et al., 2006).

Nonlinear Optical Materials for Optoelectronics : Some acrylonitrile derivatives have been synthesized and studied for their nonlinear absorption and optical limiting behavior, making them potentially useful in photonic and optoelectronic devices (Anandan et al., 2018).

Polymer Science Applications : Acrylonitrile and its derivatives are significant in polymer science. For instance, studies have been conducted on the polymerization of acrylonitrile initiated by various complexes, highlighting their utility in developing new polymers (Marjit, Kalpagam, & Nandi, 1983).

Synthesis of Antimicrobial Compounds : Derivatives of acrylonitrile, such as phenylsulfonylacetonitrile, have been employed in the synthesis of compounds with potential antimicrobial activity, demonstrating the role of these derivatives in medicinal chemistry (Shaaban, 2008).

Applications in Fungicidal Activity : Certain thiazolylacrylonitrile derivatives have shown promising fungicidal activity, illustrating their potential in agricultural chemistry (Shen De-long, 2010).

Wirkmechanismus

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets. If it’s a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and other reagents .

Zukünftige Richtungen

The potential applications and future directions for this compound would depend largely on its physical and chemical properties, which, as mentioned, can be challenging to predict without experimental data. It could potentially be of interest in the development of new pharmaceuticals or as a building block in organic synthesis .

Eigenschaften

IUPAC Name |

(E)-3-anilino-2-(benzenesulfonyl)-3-[(4-fluorophenyl)methylsulfanyl]prop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN2O2S2/c23-18-13-11-17(12-14-18)16-28-22(25-19-7-3-1-4-8-19)21(15-24)29(26,27)20-9-5-2-6-10-20/h1-14,25H,16H2/b22-21+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFHFMWYFMYUEA-QURGRASLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=C(C#N)S(=O)(=O)C2=CC=CC=C2)SCC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N/C(=C(/C#N)\S(=O)(=O)C2=CC=CC=C2)/SCC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(tert-Butoxycarbonyl)piperidin-4-ylaminosulfonyl]benzoic acid](/img/structure/B2415925.png)

![7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2415934.png)

![Ethyl 4-[[2-[[5-[(4-benzoylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2415935.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propanamide](/img/structure/B2415938.png)